![molecular formula C18H14FNO5 B5035883 2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5035883.png)
2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mecanismo De Acción
The mechanism of action of 2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. Additionally, it also inhibits the activity of protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase-3 pathway. Moreover, it also inhibits the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, it has been shown to reduce the expression of various inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide is its broad-spectrum anticancer activity against various cancer cell lines. Moreover, it has also been found to possess anti-inflammatory, antioxidant, and antimicrobial properties, which make it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide. One of the possible directions is the development of new analogs with improved solubility and bioavailability. Moreover, the compound can be further studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease and diabetes. Additionally, the mechanism of action of this compound can be further elucidated to identify new targets for drug discovery. Finally, the compound can be studied for its potential applications in combination therapy with other anticancer drugs to improve the efficacy of cancer treatment.
Métodos De Síntesis
The synthesis of 2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide involves the reaction of 2-(2-fluorophenoxy)acetohydrazide with 4-hydroxy-2-methyl-2H-chromen-7-one in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product.
Aplicaciones Científicas De Investigación
2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has also been found to possess anti-inflammatory, antioxidant, and antimicrobial properties.
Propiedades
IUPAC Name |
2-[3-(2-fluorophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO5/c1-10-18(25-14-5-3-2-4-13(14)19)17(22)12-7-6-11(8-15(12)24-10)23-9-16(20)21/h2-8H,9H2,1H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSQKYLZTPYVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


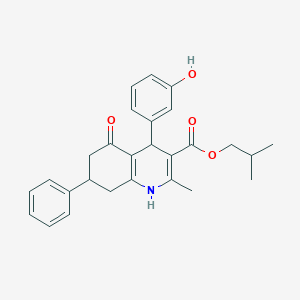
![N-(4-isopropylphenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5035827.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5035839.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035846.png)
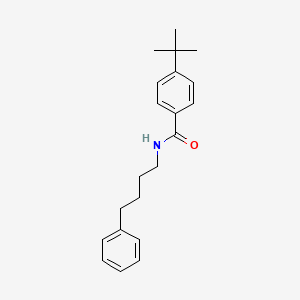

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylbutanamide](/img/structure/B5035863.png)
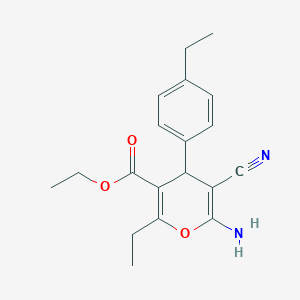
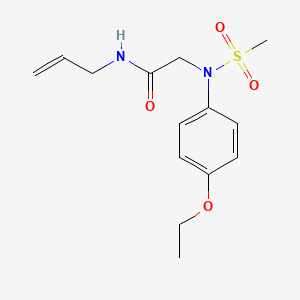

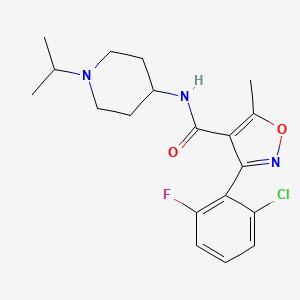
![5,5'-oxybis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5035905.png)
![5-({(2R*,3R*)-3-[ethyl(methyl)amino]-2-hydroxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl}carbonyl)-2(1H)-pyridinone](/img/structure/B5035908.png)